molecular formula C14H12Cl2N2O3S B3453282 N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3453282
M. Wt: 359.2 g/mol
InChI Key: WKATTYKEEDMYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2,3-dichlorophenylamine with phenylsulfonyl chloride to form the N2-(phenylsulfonyl)-2,3-dichlorophenylamine intermediate. This intermediate could then be reacted with glycine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions under acidic or basic conditions. The dichlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the phenylsulfonyl group could act as a leaving group in certain conditions .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c15-11-7-4-8-12(14(11)16)18(9-13(17)19)22(20,21)10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKATTYKEEDMYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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